2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride
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Description
2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride is a useful research compound. Its molecular formula is C13H16Cl2FN3O and its molecular weight is 320.19. The purity is usually 95%.
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Scientific Research Applications
Receptor Agonists Development
A study detailed the discovery of ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, highlighting a series of optimized ligands, including similar structures to the specified compound. These compounds showed high affinity for the human ORL1 receptor and behaved as full agonists in biochemical assays, suggesting potential therapeutic applications in pain management and neurological disorders (Röver et al., 2000).
Antipsychotic Profiles
Research into compounds with structures related to 2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride has shown antipsychotic profiles in biochemical and behavioral pharmacological test models. Such studies suggest these compounds could have reduced propensity for neurological side effects, important for the development of safer antipsychotic medications (Wise et al., 1985).
Anticonvulsant Activity
The anticonvulsant activity of N-phenyl- and N-benzyl-2-azaspiro derivatives, including fluorinated variants, was examined, revealing that certain fluoro or trifluoromethyl substituents at the aryl ring increased anticonvulsant activity. This suggests the potential for developing new antiepileptic drugs based on modifications of the core structure (Obniska et al., 2006).
Tachykinin Receptor Antagonism
A related study focused on the development of spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds, sharing a core structure with this compound, demonstrated potential for treating diseases related to the tachykinin system, such as asthma and irritable bowel syndrome (Smith et al., 1995).
Chemical Synthesis and Characterization
Innovative synthesis methods and the chemical characterization of novel fluorinated spiropiperidine derivatives, including those with potential pharmaceutical applications, have been reported. This research underlines the importance of structural modifications for enhancing biological activity and developing new therapeutic agents (Liu et al., 2022).
Properties
IUPAC Name |
2-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.2ClH/c14-10-3-1-2-9(8-10)11-16-12(18)13(17-11)4-6-15-7-5-13;;/h1-3,8,15H,4-7H2,(H,16,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRHOGRCGCNVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)C3=CC(=CC=C3)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.